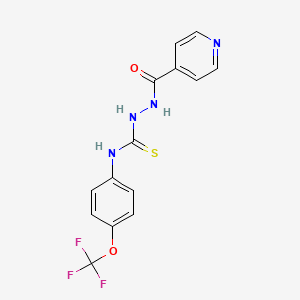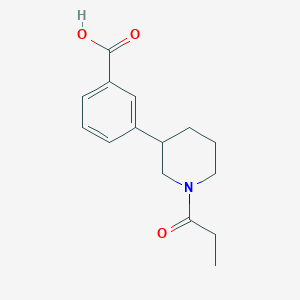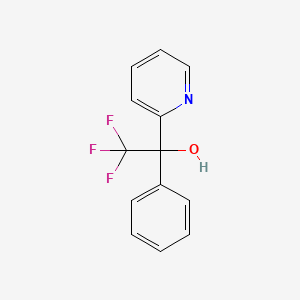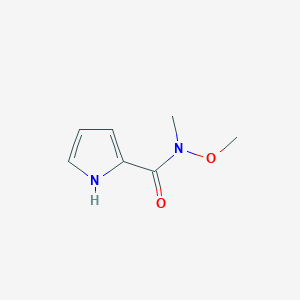
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridylcarbonyl group and a trifluoromethoxyphenyl group linked through a thiosemicarbazide moiety, which imparts distinct chemical and physical properties.
準備方法
The synthesis of 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridylcarbonyl and trifluoromethoxyphenyl precursors, followed by their coupling through a thiosemicarbazide linkage. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or acetic acid to facilitate the coupling reaction. Industrial production methods may involve optimization of these reactions to enhance yield and purity, employing techniques like recrystallization and chromatography for purification.
化学反応の分析
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thiosemicarbazide moiety into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or phenyl rings, introducing different functional groups depending on the reagents used, such as halogens or alkyl groups.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), varying temperatures, and specific catalysts or bases to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents employed.
科学的研究の応用
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It is utilized in the development of advanced materials and chemical sensors due to its specific reactivity and stability.
作用機序
The mechanism by which 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridylcarbonyl and trifluoromethoxyphenyl groups can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
When compared to similar compounds, 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Pyridylcarbonyl)-4-phenylthiosemicarbazide: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide: Missing the pyridylcarbonyl group, which affects its binding properties and biological activity.
The presence of both the pyridylcarbonyl and trifluoromethoxyphenyl groups in this compound provides a unique set of chemical and physical properties that enhance its utility in various research and industrial applications.
特性
IUPAC Name |
1-(pyridine-4-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c15-14(16,17)23-11-3-1-10(2-4-11)19-13(24)21-20-12(22)9-5-7-18-8-6-9/h1-8H,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCFAPCBARDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)


![tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B2476479.png)
![5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2476480.png)





![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)


